1-[(4-Fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl-substituted tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-fluorobenzyl chloride with methanesulfonyl chloride to form 4-fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under basic conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide
Comparison: 1-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties. In contrast, the similar compounds listed above contain different core structures, such as piperidine, which can lead to different reactivity and applications .
Properties
Molecular Formula |
C16H16FNO2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16FNO2S/c17-15-9-7-13(8-10-15)12-21(19,20)18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2 |
InChI Key |
MACJIJMIVBEYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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